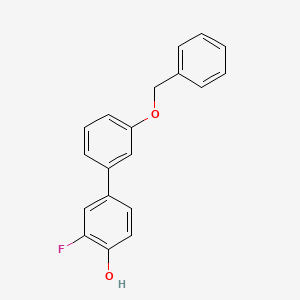
5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% (FDPF) is a compound belonging to the class of organic compounds known as phenols. It is an aromatic compound with a phenol functional group and a sulfamoyl substituent. FDPF has a wide range of applications in scientific research and industrial applications due to its ability to act as a catalyst, solvent, and reagent.
Aplicaciones Científicas De Investigación
5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is widely used in scientific research due to its ability to act as a catalyst, solvent, and reagent. It is used in organic synthesis reactions as a catalyst to promote the formation of desired products. 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is also used as a solvent in a variety of reactions, such as the synthesis of polymers and the production of pharmaceuticals. In addition, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is used as a reagent in the synthesis of various organic compounds.
Mecanismo De Acción
5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% acts as a catalyst, solvent, and reagent in organic synthesis reactions. As a catalyst, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% facilitates the formation of desired products by increasing the rate of the reaction. As a solvent, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is used to dissolve reactants, allowing them to react more quickly and efficiently. As a reagent, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is used to form desired products by reacting with other compounds.
Biochemical and Physiological Effects
5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has been found to have no adverse biochemical or physiological effects when used in laboratory experiments. 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is non-toxic and does not interact with biological systems. As such, it is safe to use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has several advantages for use in laboratory experiments. It is non-toxic and does not interact with biological systems, making it safe to use. In addition, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is inexpensive and readily available, making it a cost-effective choice for laboratory experiments. The main limitation of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is that it is only effective in organic synthesis reactions and cannot be used in any other type of reaction.
Direcciones Futuras
5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has a wide range of potential future applications. It could be used as a catalyst in the development of novel pharmaceuticals, as a solvent in the production of polymers, or as a reagent in the synthesis of organic compounds. Additionally, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% could be used in the development of new materials, such as catalysts, nanomaterials, and sensors. Finally, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% could be used in the development of new methods for organic synthesis and the production of new compounds.
Métodos De Síntesis
5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% can be synthesized through a multi-step process that involves a Grignard reaction, a nucleophilic substitution, and a Friedel-Crafts acylation. The Grignard reaction is used to form a 4-dimethylsulfamoylphenylmagnesium bromide intermediate, which is then reacted with 2-fluorophenol to form an intermediate product. The intermediate product is then subjected to a Friedel-Crafts acylation, which yields 5-(4-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% as the final product. The overall yield of the reaction is approximately 60-70%, depending on the conditions of the reaction.
Propiedades
IUPAC Name |
4-(4-fluoro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)12-6-3-10(4-7-12)11-5-8-13(15)14(17)9-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOMZCOHYGDOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














